5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione

Tautomerism β-Diketone chemistry Positional isomer differentiation

Fragment-based screening libraries risk false SAR when building blocks lack defined purity or structural verification. 5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione (CAS 1094372-57-2) is supplied at ≥98% purity as an unsymmetrical β-diketone with a distal 2-methoxyethyl substituent. • Distal ether oxygen enables secondary metal-coordination or H-bonding - absent in 4-methyl and 4,4-dimethyl analogs, offering differentiated chelation geometry. • Two-methylene spacer preserves full 1,3-dicarbonyl reactivity for cyclocondensation with hydrazines, hydroxylamines, and amidines. • Terminal methoxy group serves as a latent diversification site via O-demethylation. Multi-vendor availability supports seamless scale-up from 50 mg discovery to 10 g process development.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B13632955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCOCCC(=O)CC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H13NO3/c1-15-7-5-9(13)8-11(14)10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3
InChIKeyIBEQMLRRTBWLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione – Structural Identity and Procurement


5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione (CAS 1094372-57-2; molecular formula C₁₁H₁₃NO₃; MW 207.23 g/mol) is an unsymmetrical β-diketone comprising a pyridin-2-yl group at the 1-position and a 2-methoxyethyl substituent at the 4-position . The SMILES representation is COCCC(=O)CC(=O)c1ccccn1 . This compound belongs to the class of 1-(pyridin-2-yl)alkane-1,3-diones, which exhibit keto–enol tautomerism and intramolecular hydrogen bonding in the cis-enol form; the enol tautomer is formally named 3-hydroxy-5-methoxy-1-(pyridin-2-yl)pent-2-en-1-one . It is supplied as a research-grade building block at ≥98% purity by multiple vendors and is used as a synthetic intermediate for heterocyclic chemistry and medicinal chemistry campaigns.

Synthetic intermediate for heterocycle chemistry (pyrazoles, pyridones) and medicinal chemistry campaigns
Documented enol tautomer form supports metal-chelation and condensation reactivity studies
High-purity specification supports stoichiometric precision in SAR and catalyst synthesis

Why In-Class Substitution Fails for This β-Diketone


β-Diketones bearing a pyridin-2-yl moiety are not a monolithic class. The nature and position of the substituent on the pentane backbone directly modulate the keto–enol equilibrium, intramolecular hydrogen bond strength, and the electron density at the chelating carbonyl oxygens [1]. The 5-methoxy substitution in this compound introduces a flexible ether oxygen that can participate as an additional hydrogen-bond acceptor or metal-coordination site, a feature absent in the 4-methyl (CAS 1341637-61-3) and 4,4-dimethyl (CAS 41070-32-0) analogs . Conversely, the positional isomer 4-methoxy-1-(pyridin-2-yl)pentane-1,3-dione places the methoxy group adjacent to the diketone bridge, which alters the steric and electronic environment of the enolizable proton . These physicochemical differences propagate into divergent reactivity in condensation reactions (e.g., regioisomeric pyrazole and pyridone formation) and differential metal-chelation stability, making simple in-class substitution scientifically unjustified without experimental verification.

This product 5-methoxyethyl substituent; ether O separated by two methylene units from diketone
4-Methyl / 4,4-dimethyl analogs Lack ether oxygen; shorter, non-polar side chains alter enol equilibrium and metal-coordination behavior
This product Methoxy group at position 5, electronically decoupled from enolizable system
4-Methoxy positional isomer Methoxy directly α to carbonyl; steric and electronic effects shift tautomer distribution and condensation regiochemistry
This product Commercial purity ≥98% across multiple vendors
4,4-Dimethyl analog Standard purity 95%; higher impurity load may confound stoichiometric applications without repurification

Quantified Differentiation vs. Closest Analogs


Positional Isomerism and Tautomeric Scaffold Identity

The target compound 5-methoxy-1-(pyridin-2-yl)pentane-1,3-dione (SMILES: COCCC(=O)CC(=O)c1ccccn1) is a constitutional isomer of 4-methoxy-1-(pyridin-2-yl)pentane-1,3-dione (SMILES: CC(OC)C(=O)CC(=O)c1ccccn1) . In the 5-methoxy isomer, the ether oxygen is separated from the diketone bridge by two methylene units, rendering it electronically decoupled from the enolizable system. In the 4-methoxy isomer, the methoxy group is directly attached to the carbon α to the bridge carbonyl, exerting both inductive electron withdrawal and steric compression on the enol chelate ring . This is not a trivial structural nuance: in related pyridinyl methyl β-diketones, the position of the pyridyl nitrogen (2-, 3-, or 4-) has been shown to alter the intramolecular hydrogen bond strength by 2–3 kcal/mol (range 17.9–20.3 kcal/mol) and shift the equilibrium between the two cis-enol tautomers as quantified by IR and Raman spectroscopy [1]. The 5-methoxy compound is therefore expected to populate a distinct tautomeric distribution from the 4-methoxy isomer, with direct consequences for its partitioning between keto and enol forms under a given set of solvent and temperature conditions.

Positional Isomerism
Class-level inference
5-methoxy (ether O separated by –CH₂CH₂–) vs. 4-methoxy isomer (ether O directly α to carbonyl)
Tautomeric population expected to differ, affecting condensation reactivity
No head-to-head experimental quantification available for this specific pair; inference from Vakili et al. (2023) pyridinyl β-diketone study
Tautomerism β-Diketone chemistry Positional isomer differentiation

Enol Tautomer Stabilization and Documentation

Under ambient storage and handling conditions, 5-methoxy-1-(pyridin-2-yl)pentane-1,3-dione exists in equilibrium with its cis-enol tautomer, 3-hydroxy-5-methoxy-1-(pyridin-2-yl)pent-2-en-1-one, which is explicitly listed under the same CAS 1094372-57-2 . This contrasts with the 4-methyl and 4,4-dimethyl analogs, which are catalogued exclusively under the diketone nomenclature, suggesting a comparatively lower enol population or different tautomeric stabilization for those analogs . In the general class of 1-(pyridin-2-yl)-β-diketones, the cis-enol form is stabilized by an intramolecular O–H···O resonance-assisted hydrogen bond; computational and crystallographic data for the congeneric 1-(n-pyridinyl)butane-1,3-diones place this hydrogen bond strength at 17.9–20.3 kcal/mol (B3LYP/6-311++G(d,p)) [1]. The additional methoxyethyl side chain in the target compound introduces a potential auxiliary O···H–O interaction that may further stabilize one enol rotamer over the other, a feature not available to the 4-methyl or 4,4-dimethyl counterparts.

Enol Tautomer Documentation
Cross-study comparable
Target listed as diketone and enol forms under same CAS; methyl analogs cataloged only as diketones
Documented stabilized cis-enol chelate suggests enol-predominant equilibrium
Quantitative KE not reported; infer from congeneric IHB strength of 17.9–20.3 kcal/mol
Keto–enol tautomerism Enol chelate Hydrogen bonding

Commercial Purity Specification Advantage

The target compound is consistently offered at ≥98% purity across multiple independent suppliers, including Bidepharm (98%), Leyan (98%), and ChemScene (≥98%) . In contrast, the closest commercial analog, 4,4-dimethyl-1-(pyridin-2-yl)pentane-1,3-dione (CAS 41070-32-0), is listed at a lower standard purity of 95% by the same primary supplier . This 3-percentage-point purity differential is meaningful for applications requiring stoichiometric precision, such as the synthesis of metal–organic frameworks, catalyst preparation, or medicinal chemistry SAR campaigns where impurities at the 5% level can confound biological assay interpretation. The higher purity specification reduces the likelihood of batch-to-batch variability attributable to residual synthetic precursors or oxidation byproducts of the diketone moiety.

Purity Specification
Specification review
≥98% (target) vs. 95% (4,4-dimethyl analog)
Higher nominal purity reduces need for repurification in stoichiometric applications
Per vendor COA; analytical methods include NMR and HPLC
Purity specification Quality control Procurement

Polar Surface Area and Hydrogen-Bond Acceptor Profile

The 5-methoxy substitution adds an ether oxygen to the molecular scaffold, increasing the hydrogen-bond acceptor (HBA) count to 4 (two carbonyl oxygens, one pyridine nitrogen, one ether oxygen) compared with 3 for the 4-methyl (C₁₁H₁₃NO₂, HBA = 3) and 4,4-dimethyl (C₁₂H₁₅NO₂, HBA = 3) analogs . The topological polar surface area (TPSA) is correspondingly elevated by approximately 9–12 Ų relative to the methyl-substituted comparators (predicted TPSA for 4,4-dimethyl analog: 47 Ų from PubChem [1]; the additional ether oxygen in the target compound increases the calculated TPSA to an estimated 56–59 Ų). In the context of fragment-based drug discovery and building-block selection, this expanded polarity profile translates to higher aqueous solubility and reduced logP, which are desirable attributes for improving the physicochemical properties of derived lead compounds [2].

Polar Surface Area
Cross-study comparable
4 HBA (target) vs. 3 HBA (methyl analogs); TPSA ~56–59 vs. 47 Ų
Increased polarity may improve solubility and logP of derived compounds
TPSA estimated by structural analogy; PubChem data for comparator
Physicochemical properties Drug-likeness Ligand design

Side-Chain Length and Synthetic Versatility

The 5-methoxy-1-(pyridin-2-yl)pentane-1,3-dione scaffold contains a two-methylene spacer between the ether oxygen and the diketone, providing a longer and more flexible side chain than the direct methyl or gem-dimethyl substituents in comparator compounds . This extended aliphatic segment enables post-condensation functionalization pathways (e.g., pyrazole N-alkylation, pyridone annulation) that are sterically inaccessible with the shorter-chain analogs. In 1,3-diketone-based heterocycle syntheses, the substituent at the 4-position influences the regiochemical outcome of cyclocondensation with hydrazines and hydroxylamine derivatives; bulkier or electronically distinct substituents can shift the product ratio between the two possible regioisomeric pyrazoles or isoxazoles [1]. The primary literature on 1,3-diketone analogs as selective LH2 inhibitors demonstrates that even modest changes in the ketone side chain (e.g., phenyl to substituted phenyl) alter IC₅₀ values from approximately 300 nM to 500 nM, underscoring the sensitivity of biological activity to the substitution pattern [2].

Side-Chain Flexibility
Class-level inference
4 rotatable bonds (target) vs. 1 (methyl analogs); methoxyethyl handle for post-condensation diversification
Extended side chain enables synthetic functionalization pathways unavailable to shorter-chain analogs
Synthetic scope inferred from 1,3-diketone condensation chemistry literature
Heterocycle synthesis Condensation chemistry Building block scope

Multi-Vendor Availability and Same-Day Dispatch

5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione is listed as in-stock with same-day shipping for orders placed by 4 PM by CatoChem , and is available in graduated quantities (50 mg to 10 g) from multiple suppliers including Leyan and ChemScene . The positional isomer 4-methoxy-1-(pyridin-2-yl)pentane-1,3-dione, in contrast, is available only through Enamine/Sigma-Aldrich with longer procurement timelines typical of made-to-order sourcing . For the 4-methyl and 4,4-dimethyl analogs, Bidepharm lists comparable stock availability, but at lower purity (95% for the dimethyl analog) as noted in Evidence Item 3 . This operational difference—consistent multi-vendor stock with rapid dispatch—reduces the risk of project delays caused by single-supplier dependency or extended lead times.

Supply Chain Reliability
Reported
Multi-vendor in-stock with same-day dispatch vs. single-source for 4-methoxy isomer
Reduces project delay risk from single-supplier dependency
Per vendor inventory data at time of review
Supply chain reliability Inventory status Shipping logistics

Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry Libraries with Extended Polar Building Blocks

When constructing fragment-based screening libraries or optimizing hit-to-lead series, the elevated H-bond acceptor count (+1 vs. methyl-substituted analogs) and larger TPSA of the 5-methoxy derivative directly contribute to improved aqueous solubility and reduced logP of final compounds [1]. This is particularly relevant for central nervous system (CNS) or oral drug programs where physicochemical property windows are narrow. The 98% purity specification ensures that library members are not contaminated with side products that could generate false structure–activity signals in biochemical or cellular assays .

Metal–Organic Complexation with N,O-Chelating Ligands

The documented enol tautomer form of this compound establishes the cis-enol chelate as the reactive coordination species [1]. The pyridine nitrogen and enol oxygen form a five-membered chelate ring with transition metals, while the pendant methoxyethyl group provides a distal oxygen that can engage in secondary coordination or hydrogen-bonding interactions with substrate molecules, a feature absent in the simple alkyl-substituted analogs . This makes the compound suitable for designing bifunctional catalysts where substrate pre-organization via the ether oxygen enhances catalytic turnover or enantioselectivity.

Regioselective Heterocycle Synthesis for Intermediates

The two-methylene spacer between the ether oxygen and the diketone bridge preserves the full reactivity of the 1,3-dicarbonyl system for cyclocondensation with hydrazines, hydroxylamines, and amidines, while the terminal methoxy group serves as a latent site for post-cyclization diversification (e.g., O-demethylation to alcohol followed by further functionalization) [1]. The multi-vendor availability with same-day dispatch supports rapid scale-up from discovery (50–100 mg) to process development quantities (1–10 g) without changing supplier or requiring re-validation of purity specifications.

Biochemical Probes Targeting Extended Active-Site Channels

The extended 2-methoxyethyl substituent occupies a larger conformational volume than the methyl or tert-butyl groups of comparator 1,3-diketones, potentially accessing deeper hydrophobic sub-pockets or forming specific ether–protein hydrogen bonds within enzyme active sites [1]. In the context of the LH2 inhibitor study where subtle side-chain modifications shifted IC₅₀ values by ~200 nM , the 5-methoxy compound's unique spatial and electronic profile offers a differentiated starting point for structure–activity relationship exploration against targets intolerant of the shorter, more rigid comparator scaffolds.

Application
Selection Property
Validation Focus
Medicinal chemistry library design with polar building blocks
H-bond acceptor count and TPSA elevation
Solubility/logP profiling of final compounds
Metal-organic complexation and bifunctional catalysis
Stabilized enol tautomer and N,O-chelation capability
Catalytic activity and substrate pre-organization studies
Regioselective heterocycle synthesis for intermediates
Side-chain flexibility and terminal methoxy handle
Post-cyclization diversification and scale-up purity validation
Biochemical probe SAR for extended active-site channels
Extended substituent volume and ether H-bond potential
Target engagement and enzyme inhibition SAR interpretation
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